

Application Note: High-Resolution Mass Spectrometry of 1,14-Tetradecanedioic-D24 Acid

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Compound of Interest

Compound Name: 1,14-Tetradecanedioic-D24 acid

Cat. No.: B1436207

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Introduction

1,14-Tetradecanedioic acid is a long-chain dicarboxylic acid that plays a role in fatty acid metabolism. Its deuterated isotopologue, **1,14-tetradecanedioic-D24 acid**, serves as an invaluable internal standard for quantitative studies using mass spectrometry. High-resolution mass spectrometry (HRMS), particularly with technologies like the Orbitrap mass analyzer, offers unparalleled accuracy and resolution for the characterization and quantification of such compounds. This application note provides a detailed protocol for the analysis of **1,14-tetradecanedioic-D24 acid** using a high-resolution mass spectrometer, outlines its key quantitative characteristics, and visualizes a relevant metabolic pathway and the experimental workflow.

Data Presentation

Quantitative analysis of 1,14-tetradecanedioic acid and its deuterated analog was performed using a high-resolution mass spectrometer. The key quantitative data are summarized in the tables below.

Table 1: High-Resolution Mass Spectrometry Data for 1,14-Tetradecanedioic Acid

Parameter	Value
Molecular Formula	C ₁₄ H ₂₆ O ₄
Theoretical Exact Mass (M)	258.18311 u
Ionization Mode	Negative Electrospray Ionization (ESI)
Adduct	[M-H] ⁻
Theoretical m/z of [M-H] ⁻	257.17582 u
Observed m/z of [M-H] ⁻	To be determined experimentally
Mass Accuracy (ppm)	To be calculated based on observed m/z
Resolution (FWHM)	> 70,000

Table 2: High-Resolution Mass Spectrometry Data for **1,14-Tetradecanedioic-D24 Acid**

Parameter	Value
Molecular Formula	C ₁₄ H ₂ D ₂₄ O ₄
Theoretical Exact Mass (M)	282.33380 u
Ionization Mode	Negative Electrospray Ionization (ESI)
Adduct	[M-H] ⁻
Theoretical m/z of [M-H] ⁻	281.32651 u
Observed m/z of [M-H] ⁻	To be determined experimentally
Mass Accuracy (ppm)	To be calculated based on observed m/z
Resolution (FWHM)	> 70,000

Table 3: Theoretical MS/MS Fragmentation of [C₁₄H₂₅O₄]⁻ (deprotonated 1,14-Tetradecanedioic Acid)

Fragment Ion m/z	Putative Structure/Loss
239.16523	$[M-H-H_2O]^-$
213.18593	$[M-H-CO_2]^-$
195.17538	$[M-H-H_2O-CO_2]^-$

Note: The observed m/z values and mass accuracy are dependent on instrument calibration and performance. The fragmentation data is based on theoretical calculations and common fragmentation pathways for dicarboxylic acids.

Experimental Protocols

Sample Preparation

A standard stock solution of **1,14-tetradecanedioic-D24 acid** is prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, the stock solution is further diluted to a working concentration of 1-10 µg/mL in the mobile phase. For analysis from biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) is recommended to remove interferences.

Protocol for Protein Precipitation:

- To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant for further purification.

Protocol for Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant from the protein precipitation step onto the cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

- Elute the analyte with 1 mL of methanol.
- Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap™ Mass Spectrometer, is used for the analysis.

LC Parameters:

- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

HRMS Parameters (Negative Ion Mode):

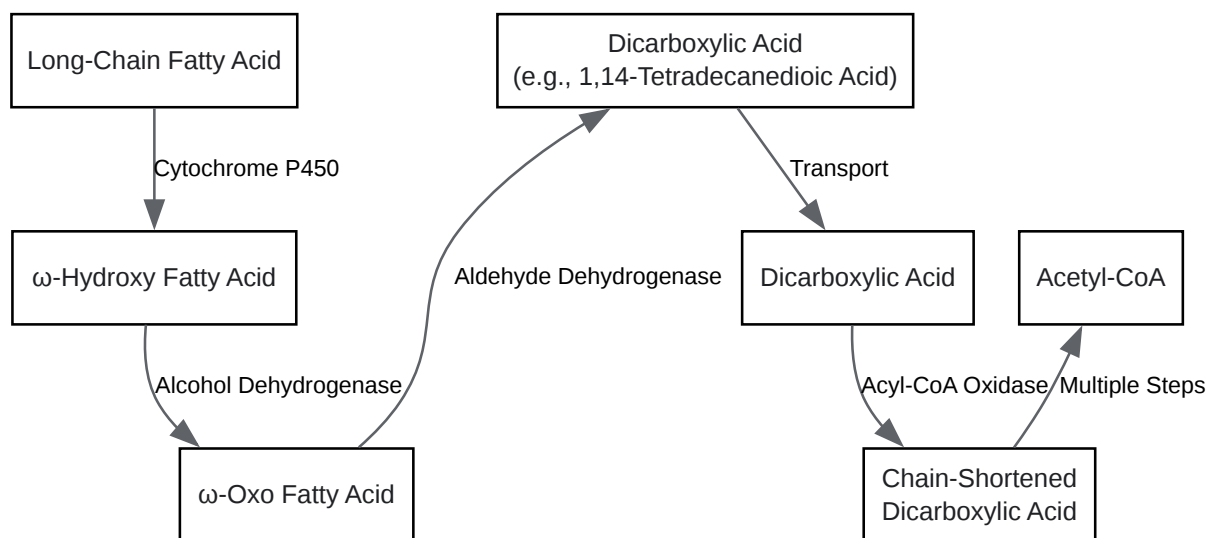
- Ion Source: Heated Electrospray Ionization (HESI).
- Spray Voltage: 3.0 kV.
- Capillary Temperature: 320°C.

- Sheath Gas Flow Rate: 35 arbitrary units.
- Auxiliary Gas Flow Rate: 10 arbitrary units.
- Full Scan MS Resolution: 70,000 FWHM.
- Scan Range: m/z 100-500.
- MS/MS (dd-MS²) Resolution: 17,500 FWHM.
- Collision Energy (HCD): Stepped collision energy of 10, 20, and 40 eV.

Mandatory Visualization

Signaling Pathway

Long-chain dicarboxylic acids like 1,14-tetradecanedioic acid are metabolized through a combination of ω -oxidation and subsequent β -oxidation. The following diagram illustrates this metabolic pathway.

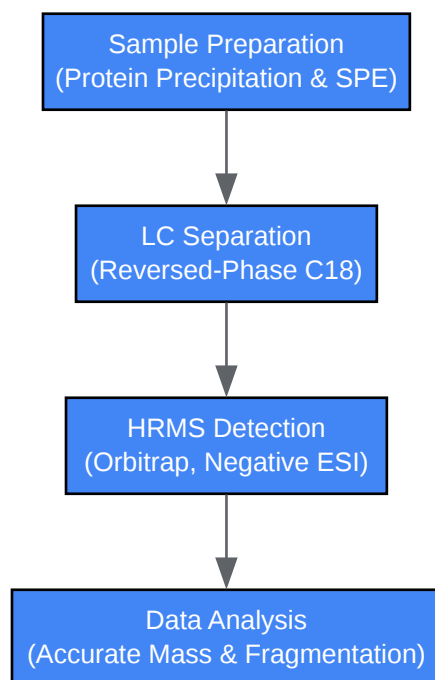


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Caption: Metabolic pathway of long-chain dicarboxylic acids.

Experimental Workflow

The overall experimental workflow for the high-resolution mass spectrometry analysis of **1,14-tetradecanedioic-D24 acid** is depicted below.



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Caption: Experimental workflow for LC-HRMS analysis.

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